molecular formula C28H36N2O2 B12091426 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one CAS No. 228419-08-7

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one

Cat. No.: B12091426
CAS No.: 228419-08-7
M. Wt: 432.6 g/mol
InChI Key: IDHPZLLRSSVNMM-ISLYRVAYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), Hydroxyl groups (e.g., NaOH)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-4-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
  • 1-Cyclohexyl-4-(4-(2-chlorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
  • 1-Cyclohexyl-4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one

Uniqueness

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity . The combination of the cyclohexyl and methoxyphenyl groups provides a distinct structural framework that can be exploited for various applications .

Properties

CAS No.

228419-08-7

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

(E)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one

InChI

InChI=1S/C28H36N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-18,23H,3,5-6,11-12,19-22H2,1-2H3/b18-17+

InChI Key

IDHPZLLRSSVNMM-ISLYRVAYSA-N

Isomeric SMILES

CC(/C=C/N1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4

Canonical SMILES

CC(C=CN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4

Origin of Product

United States

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